2-(Phenoxymethyl)butane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(Phenoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with phenoxymethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(Phenoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Phenoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)butane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
2-(Phenoxymethyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.
Tosyl Chloride: Commonly used in organic synthesis for the preparation of tosylates.
Benzenesulfonyl Chloride: Utilized in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable reagent for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(phenoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
HQZHAMAVHBUSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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